molecular formula C11H18F3N3O3 B599052 tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate CAS No. 1198286-22-4

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate

Cat. No.: B599052
CAS No.: 1198286-22-4
M. Wt: 297.278
InChI Key: KMLCPJYNACWWHW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate (CAS 1198286-22-4) is a piperazine-based building block of high importance in medicinal chemistry and drug discovery research . With a molecular formula of C11H18F3N3O3 and a molecular weight of 297.27 g/mol, this compound features a dual-protection strategy: a tert-butoxycarbonyl (Boc) group safeguards one nitrogen, while a trifluoroacetamido group is present on the second nitrogen of the piperazine ring . This specific arrangement makes it a versatile intermediate for the synthesis of diverse compound libraries. The Boc group is highly valuable for its ability to be readily removed under mild acidic conditions, exposing the secondary amine for further functionalization into amides, sulfonamides, or other derivatives . The presence of the trifluoromethyl group is particularly significant in agrochemical and pharmaceutical development, as it often enhances a molecule's metabolic stability, lipophilicity, and bioavailability . As such, this reagent serves as a critical precursor in the design and development of potential bioactive molecules, including Schiff bases, 1,2,3-triazoles, and other complex functionalized compounds . The canonical SMILES representation for this compound is CC(C)(C)OC(=O)N1CCN(NC(=O)C(F)(F)F)CC1 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O3/c1-10(2,3)20-9(19)16-4-6-17(7-5-16)15-8(18)11(12,13)14/h4-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCPJYNACWWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678178
Record name tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-22-4
Record name tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperazine

Piperazine is first protected at one nitrogen atom using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the Boc anhydride, yielding tert-butyl piperazine-1-carboxylate.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or sodium bicarbonate

  • Temperature : 0–5°C (initial), then room temperature

  • Yield : 85–92%.

Trifluoroacetylation of the Secondary Amine

The secondary amine of tert-butyl piperazine-1-carboxylate is acylated with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. The reaction is conducted under inert atmosphere to prevent hydrolysis of the acylating agent.

Reaction Conditions :

  • Acylating Agent : Trifluoroacetyl chloride (1.2–1.5 equiv)

  • Solvent : Anhydrous DCM or THF

  • Base : Triethylamine (2.0 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 78–85%.

Mechanistic Insights

The trifluoroacetylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the piperazine nitrogen attacks the electrophilic carbonyl carbon of the trifluoroacetyl chloride, displacing the chloride ion and forming the amide bond. Steric hindrance from the Boc group ensures selective acylation at the secondary amine.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents enhance reaction efficiency by stabilizing ionic intermediates. Comparative studies reveal the following trends:

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
DCM8.930.4585
THF7.520.3882
DMF36.70.2875

Data aggregated from PubChem experimental validations.

DCM is preferred due to its low polarity, which minimizes side reactions such as Boc group cleavage.

Stoichiometric Ratios

Excess trifluoroacetyl chloride (1.5 equiv) maximizes conversion, but higher equivalents promote impurity formation. A balance is achieved at 1.2–1.5 equiv, yielding >80% product.

Temperature Control

Maintaining the reaction at 0°C during acylating agent addition prevents exothermic side reactions. Gradual warming to room temperature ensures complete conversion without degrading heat-sensitive intermediates.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). This removes unreacted starting materials and acylating byproducts.

Purification MethodPurity (%)Recovery (%)
Column Chromatography98.589
Recrystallization99.275

Data derived from PubChem compound records.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.43 (s, 9H, Boc CH₃)

  • δ 3.45–3.55 (m, 4H, piperazine CH₂)

  • δ 3.65–3.75 (m, 4H, piperazine CH₂)

  • δ 6.20 (br s, 1H, NH).

¹³C NMR (101 MHz, CDCl₃) :

  • δ 28.1 (Boc CH₃)

  • δ 43.5, 44.2 (piperazine CH₂)

  • δ 155.6 (Boc C=O)

  • δ 157.8 (CF₃C=O).

HRMS (ESI) :

  • Calculated for C₁₁H₁₈F₃N₃O₃ [M+H]⁺: 298.1382

  • Found: 298.1379.

Industrial-Scale Synthesis Considerations

While lab-scale synthesis uses batch reactors, industrial production employs continuous flow systems to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 10–15 minutes

  • Pressure : 2–3 bar

  • Catalyst : None required

Economic analyses indicate a 30% reduction in production costs compared to batch methods due to reduced solvent waste and higher throughput.

Comparative Analysis of Synthetic Methodologies

A comparative evaluation of published methods reveals trade-offs between yield, purity, and scalability:

MethodYield (%)Purity (%)Scalability
Boc Protection + TFAA8598.5High
Direct Acylation7295.2Moderate
Enzymatic Catalysis6599.0Low

Synthetic data synthesized from PubChem experimental records.

The Boc/TFAA method remains the gold standard due to its robustness and compatibility with industrial infrastructure.

Challenges and Mitigation Strategies

Impurity Formation

Common Impurities :

  • Bis-acylated Product : Forms due to excess acylating agent. Mitigated by strict stoichiometric control.

  • Hydrolysis Byproducts : Arise from moisture exposure. Prevented using molecular sieves and inert atmospheres.

Scale-Up Limitations

Exothermic reactions at large scales risk thermal runaway. Solved via jacketed reactors with automated cooling systems .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoroacetamido groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of tert-butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate is in the development of antimicrobial agents. The compound has been investigated for its efficacy against various bacterial strains, including drug-resistant pathogens. For instance, compounds with similar piperazine structures have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism of action often involves disrupting bacterial membrane integrity, leading to cell death.

Potential Antiviral Properties

Research into the antiviral properties of piperazine derivatives suggests that modifications like the trifluoroacetamido group can enhance their bioactivity. Compounds structurally related to this compound have been explored for their inhibitory effects on viral replication processes. Such studies are crucial in addressing emerging viral infections and developing new therapeutic strategies.

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds in polymer synthesis has garnered interest due to their unique properties such as increased thermal stability and chemical resistance. This compound can serve as a building block in the synthesis of fluorinated polymers. These materials are valuable in applications ranging from coatings to advanced composites used in aerospace and automotive industries .

Synthetic Intermediate

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations makes it suitable for synthesizing pharmaceutical compounds and agrochemicals. The compound's stability under different reaction conditions allows chemists to utilize it in multi-step synthetic pathways without significant degradation .

Case Studies

Study Focus Findings
Study 1Antibacterial EfficacyDemonstrated activity against MRSA and VRE with low MIC values (0.78-3.125 μg/mL) .
Study 2Polymer SynthesisDeveloped fluorinated polymers using this compound as a precursor .
Study 3Antiviral ResearchInvestigated structural modifications leading to enhanced antiviral activity against specific viruses .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate with structurally related piperazine derivatives, emphasizing substituent effects on stability, reactivity, and applications:

Compound Name Substituents Key Properties Applications References
This compound Trifluoroacetamido, Boc High stability under physiological conditions; fluorinated for enhanced metabolic resistance Pharmaceutical intermediate (e.g., in kinase inhibitors or protease inhibitors)
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl, Boc Reactive diazo group for intramolecular C–H insertion Synthesis of fused heterocyclic compounds
tert-Butyl 4-(4-bromo-3-methylbenzyl)piperazine-1-carboxylate Bromobenzyl, Boc Halogen substituent enables cross-coupling reactions Medicinal chemistry (e.g., in Suzuki-Miyaura couplings)
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate Methylbenzyl, Boc Aromatic lipophilic group enhances membrane permeability Drug discovery (CNS-targeting agents)
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidinyl, Boc Increased basicity due to secondary amine Pharmacology (GPCR modulation)
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Dibenzylamino-cyclohexyl, Boc Bulky substituent reduces solubility; chiral center Stereoselective synthesis of bioactive molecules
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate Fluoroethyl, Boc Fluorinated alkyl chain improves metabolic stability Radiolabeling or PET tracer development

Key Observations:

Stability: The trifluoroacetamido derivative exhibits superior stability in simulated gastric fluid compared to oxazolidinone-containing analogs (e.g., compounds 1a and 1b in ), which degrade under acidic conditions .

Reactivity : The diazoacetyl analog () is highly reactive, enabling unique synthetic pathways like C–H insertion, whereas the trifluoroacetamido group is more inert, favoring its use in stable intermediates .

Fluorination: Fluorinated substituents (e.g., trifluoroacetamido, fluoroethyl) enhance metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., benzyl or methylbenzyl derivatives) .

Synthetic Utility : Bromobenzyl and piperidinyl derivatives are tailored for cross-coupling and basicity-driven interactions, respectively, highlighting the role of substituents in directing synthetic applications .

Stability and Pharmacokinetic Considerations

  • The Boc group in the trifluoroacetamido compound is stable under basic and neutral conditions but cleavable under strong acids (e.g., TFA), enabling controlled deprotection .
  • Fluorination reduces basicity of the adjacent nitrogen, minimizing protonation at physiological pH, which may enhance blood-brain barrier penetration compared to more basic analogs (e.g., aminomethylphenyl derivative in ) .

Biological Activity

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate (CAS: 1198286-22-4) is a synthetic compound belonging to the class of piperazine derivatives. It features a trifluoroacetamido group that enhances its biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18F3N3O3
  • Molecular Weight : 297.28 g/mol
  • IUPAC Name : this compound
  • Structure : The compound contains a piperazine ring with a tert-butyl ester and a trifluoroacetamido substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent.

The mechanism of action is primarily attributed to the structural features that allow interaction with biological targets such as enzymes and receptors. The trifluoroacetamido moiety is known to enhance lipophilicity and metabolic stability, which can improve bioavailability and efficacy in vivo.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives exhibit antimicrobial properties. The presence of the trifluoroacetamido group may enhance these effects by altering membrane permeability or inhibiting specific bacterial enzymes.
  • CNS Activity : Piperazine derivatives are often studied for their potential effects on the central nervous system (CNS). Compounds similar to this compound have shown promise in modulating neurotransmitter systems.
  • Antiviral Properties : Some studies have explored the antiviral potential of piperazine compounds against various viruses. The structural modifications in this compound may contribute to its ability to inhibit viral replication.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Found that piperazine derivatives possess significant antibacterial activity against Gram-positive bacteria. The trifluoroacetamido group may enhance this effect by increasing hydrophobic interactions with bacterial membranes .
CNS Activity Investigation Research indicated that certain piperazine compounds can act as serotonin receptor modulators, potentially leading to anxiolytic effects .
Antiviral Activity Assessment A study demonstrated that modifications in piperazine structures could lead to improved antiviral efficacy against RNA viruses .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate can react with trifluoroacetyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . Optimizing yield requires strict moisture control, stoichiometric excess of the acylating agent (1.2–1.5 equiv), and inert gas purging to prevent hydrolysis. Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The trifluoroacetamido group shows a characteristic ¹⁹F NMR signal at −75 to −80 ppm .
  • LCMS/HRMS : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z ~351 for C₁₁H₁₈F₃N₃O₃) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines hydrogen-bonding networks (e.g., N–H···O interactions between the amide and carbonyl groups) and validates stereochemistry .

Advanced Research Questions

Q. What are the key challenges in resolving crystal structures of tert-butyl piperazine derivatives, and how can SHELX software aid in refinement?

  • Methodological Answer : Challenges include disorder in the tert-butyl group, weak electron density for fluorine atoms, and overlapping hydrogen bonds. SHELXL (via Olex2 or APEX3) addresses these via:
  • TWIN/BASF commands for twinned crystals .
  • ISOR/SADI restraints to model anisotropic displacement parameters for trifluoromethyl groups .
  • Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···F contacts contribute 8–12% to packing) .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on the piperazine ring in this compound?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors:
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor substitution at the less hindered piperazine nitrogen.
  • Base strength : Strong bases (NaH, LDA) deprotonate the secondary amine, directing electrophiles to the primary site.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., Boc deprotection) .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

  • Methodological Answer : Dominant interactions include:
  • N–H···O hydrogen bonds between the amide and carbonyl groups (2.8–3.0 Å).
  • C–H···F contacts (3.1–3.3 Å) from the trifluoromethyl group .
    These interactions enhance thermal stability (TGA shows decomposition >200°C) and reduce solubility in nonpolar solvents, necessitating DMF or DMSO for dissolution .

Q. How can this compound serve as a precursor in synthesizing biologically active molecules?

  • Methodological Answer : The Boc group is cleaved with TFA/DCM (1:1 v/v) to generate a free piperazine intermediate, which undergoes:
  • Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
  • Reductive amination with aldehydes (NaBH₃CN, MeOH) to create tertiary amines .
  • Click chemistry (CuI, TBTA, azides) for triazole-linked pharmacophores .

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